molecular formula C22H22N4OS B3216516 N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1171998-90-5

N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B3216516
CAS No.: 1171998-90-5
M. Wt: 390.5 g/mol
InChI Key: XTSLZXDRMIKHAO-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of benzothiazole, pyrazole, and carboxamide functional groups

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit potent anti-tubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound may bind to essential proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth, leading to the death of the bacteria. This is based on the reported anti-tubercular activity of similar benzothiazole derivatives . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the pyrazole ring and subsequent functionalization to form the carboxamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-methyl-N-[4-(methyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide
  • N-benzyl-1-methyl-N-[4-(ethyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

Uniqueness

N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-2-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15(2)17-10-7-11-19-20(17)24-22(28-19)26(14-16-8-5-4-6-9-16)21(27)18-12-13-23-25(18)3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLZXDRMIKHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

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